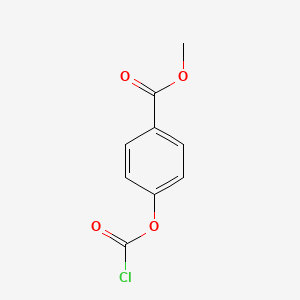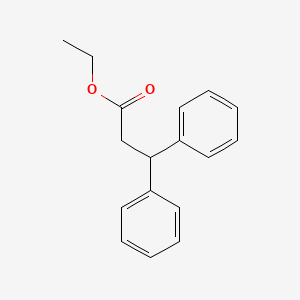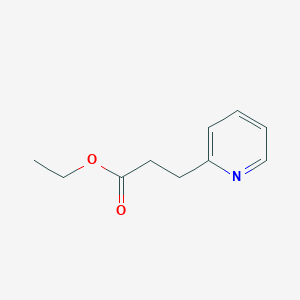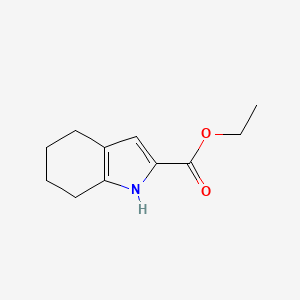
3',4',5-Trichlorosalicylanilide
Overview
Description
3’,4’,5-Trichlorosalicylanilide is an organic compound with the molecular formula C₁₃H₈Cl₃NO₂. It is a chlorinated derivative of salicylanilide and is known for its antimicrobial properties. This compound is used in various applications, including as an antibacterial agent and in the treatment of certain skin conditions .
Mechanism of Action
Target of Action
The primary target of 3’,4’,5-Trichlorosalicylanilide is the metabolic processes within microbial cells . It acts as a metabolic uncoupler, disrupting the normal energy production pathways within these cells .
Mode of Action
3’,4’,5-Trichlorosalicylanilide interacts with its targets by disrupting the proton gradient across the microbial cell membrane . This disruption prevents the cells from producing ATP, the primary energy currency of the cell . As a result, the cells cannot carry out their normal metabolic functions .
Biochemical Pathways
The addition of 3’,4’,5-Trichlorosalicylanilide affects the biochemical pathways related to ATP production and extracellular polymeric substances (EPS) formation . EPS, which include proteins and polysaccharides, are decreased with the addition of 3’,4’,5-Trichlorosalicylanilide and are transformed into dissolved soluble microbial products (SMPs) in the bulk solution .
Pharmacokinetics
It is known that the compound can effectively decrease sludge atp and sludge yield when added to a system . This suggests that the compound is bioavailable and can interact with its targets effectively .
Result of Action
The action of 3’,4’,5-Trichlorosalicylanilide results in a decrease in sludge ATP and sludge yield, indicating a reduction in microbial metabolic activity . Additionally, the transformation of EPS into SMPs leads to the break of sludge flocs into small fragments .
Action Environment
The action of 3’,4’,5-Trichlorosalicylanilide can be influenced by environmental factors. For example, the dosage of 3’,4’,5-Trichlorosalicylanilide can affect its efficacy . At appropriate dosages, 3’,4’,5-Trichlorosalicylanilide primarily decreases the cake layer and hydraulically reversible resistances . At high dosages, permeability decreases due to the release of excess sludge fragments and smp into the supernatant .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various biomolecules in the system where it is introduced .
Cellular Effects
It has been observed that the addition of a similar compound, 3,3′,4′,5-tetrachlorosalicylanilide (TCS), to a system can lead to a decrease in sludge ATP and sludge yield . This suggests that 3’,4’,5-Trichlorosalicylanilide may have similar effects on cellular processes.
Molecular Mechanism
It is known that the compound interacts with various biomolecules in the system where it is introduced .
Temporal Effects in Laboratory Settings
It has been observed that the addition of a similar compound, 3,3′,4′,5-tetrachlorosalicylanilide (TCS), to a system can lead to a decrease in sludge ATP and sludge yield over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5-Trichlorosalicylanilide typically involves the chlorination of salicylanilide. The process begins with the reaction of salicylic acid with aniline to form salicylanilide. This intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to yield 3’,4’,5-Trichlorosalicylanilide .
Industrial Production Methods
In industrial settings, the production of 3’,4’,5-Trichlorosalicylanilide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3’,4’,5-Trichlorosalicylanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated salicylanilides.
Substitution: Various substituted salicylanilides depending on the nucleophile used.
Scientific Research Applications
3’,4’,5-Trichlorosalicylanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and its effects on microbial metabolism.
Medicine: Investigated for its potential use in treating skin infections and other conditions.
Industry: Employed in the formulation of antibacterial soaps and disinfectants
Comparison with Similar Compounds
Similar Compounds
3,3’,4’,5-Tetrachlorosalicylanilide: Another chlorinated salicylanilide with similar antimicrobial properties.
2’,4’,5-Trichlorosalicylanilide: Differing in the position of chlorine atoms, affecting its reactivity and potency.
4’,5-Dichlorosalicylanilide: A less chlorinated derivative with reduced antimicrobial activity.
Uniqueness
3’,4’,5-Trichlorosalicylanilide is unique due to its specific chlorination pattern, which enhances its antimicrobial efficacy compared to other derivatives. Its ability to act as a metabolic uncoupler makes it particularly effective in disrupting microbial metabolism .
Properties
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBLPJKXGNMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214407 | |
| Record name | 3,4,5-Trichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-84-2 | |
| Record name | 3′,4′,5-Trichlorosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5-Trichlorosalicylanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anobial | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5-trichlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4',5-TRICHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZOT9K834Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 3',4',5-Trichlorosalicylanilide induce contact photosensitivity in mice?
A: The research primarily focuses on tetrachlorosalicylanilide (TCSA) and its ability to induce contact photosensitivity in mice. While the study investigates the specificity of this reaction, it concludes that mice sensitized to TCSA did not exhibit photo-cross-reactivity to this compound. This suggests that despite their structural similarity, this compound does not trigger the same immune response in mice that leads to contact photosensitivity under the conditions tested in this study [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


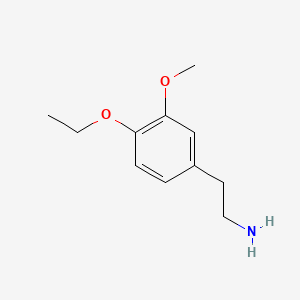
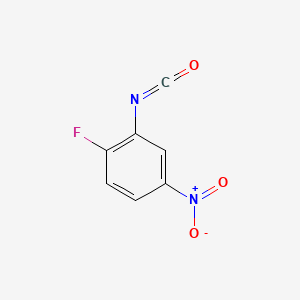
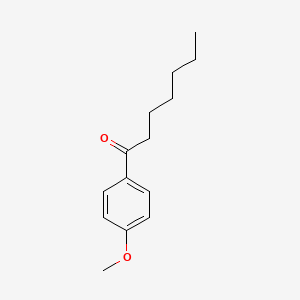
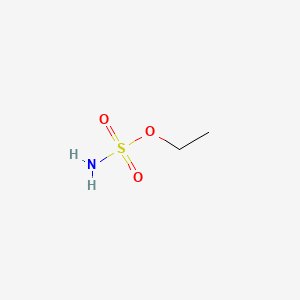

![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
